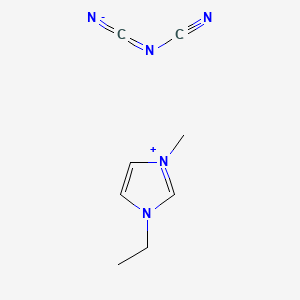

1-Ethyl-3-methylimidazolium dicyanamide

Vue d'ensemble

Description

1-Ethyl-3-methylimidazolium dicyanamide (EMIM-DCA) is an ionic liquid often used as a solvent in various chemical reactions and as an electrolyte in batteries and capacitors . It is considered a greener alternative to traditional organic solvents due to its non-toxicity .

Synthesis Analysis

While specific synthesis methods for EMIM-DCA were not found, ionic liquids are typically synthesized through a two-step process involving the formation of an intermediate imidazolium salt, followed by anion exchange .Molecular Structure Analysis

The molecular structure of EMIM-DCA involves an imidazolium cation and a dicyanamide anion . Detailed analysis of molecular interactions and conformational states can be performed using ab initio methods at the density functional theory (DFT) .Chemical Reactions Analysis

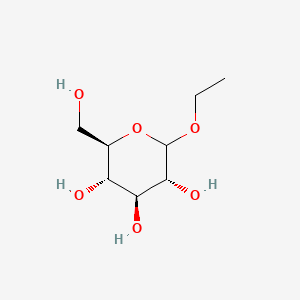

EMIM-DCA is known to be used in the desulfurization process, efficiently extracting thiophene and dibenzothiophene from fuel oils . It also acts as a solvent and an active base catalyst for the O-acetylation of alcohols and carbohydrates .Physical And Chemical Properties Analysis

EMIM-DCA is a liquid at room temperature . It has a molecular weight of 177.21 . More detailed physical and chemical properties such as boiling point, density, refractive index, viscosity, and thermal conductivity can be obtained from specialized databases .Applications De Recherche Scientifique

Corrosion Inhibition

1-Ethyl-3-methylimidazolium dicyanamide (EMID) demonstrates notable efficiency as a corrosion inhibitor, particularly against mild steel corrosion in acidic environments. Surface analysis reveals that the inhibitor film formed by EMID can effectively protect metal surfaces during prolonged exposure to corrosive conditions. This property is primarily attributed to the role of the anion in the film formation process (Tüken et al., 2012).

Corrosion Properties in Various Metals

The corrosion behavior of different metals in EMID-based ionic liquids is studied, highlighting the influence of constituent anions on the corrosivity toward materials. For instance, nickel shows exceptional resistance against anodic dissolution in EMID-based ionic liquids, making EMID a potential candidate for protective applications in various industrial contexts (Wang et al., 2014).

Physical and Transport Properties

Research on the physical properties of EMID, such as densities and dynamic viscosities, reveals its potential in various applications. Its interactions in binary and ternary mixtures with water and ethanol have been extensively studied, showing its versatility as a solvent and in other industrial processes (Quijada-Maldonado et al., 2012).

Low Viscosity Ionic Liquids

EMID is recognized for its low viscosity, a property that enhances its applicability in various fields, including as a solvent and in electrochemical applications. Its low melting point and water miscibility make it a versatile compound in different chemical processes (Macfarlane et al., 2001).

Liquid-Liquid Extraction

EMID shows promising performance in the liquid-liquid extraction of toluene from heptane, a process significant in industrial separations. Its low viscosity and high aromatic character play a crucial role in this application, highlighting its potential as an alternative solvent in aromatic extraction processes (Larriba et al., 2013).

Electrochemical Applications

In electrochemical contexts, EMID's suitability for applications in secondary zinc-air batteries is noteworthy. Its ability to support high current density deposition and stripping of zinc ions, along with its conducive physical properties, underscores its potential in energy storage applications (Simons et al., 2013).

Polymerization Initiator

EMID's role ininitiating the polymerization of epoxy resins is another significant application. The interaction between EMID and various resin formulations has been explored, revealing insights into the thermal stability and reactivity of EMID in these systems. This research suggests potential applications in materials science, particularly in the development of advanced polymeric materials (Binks et al., 2018).

Enhanced Fluorescence in Confined Spaces

The fluorescence properties of EMID, when confined in mesoporous silica gel, demonstrate significantly enhanced emissions. This finding suggests potential applications in fields like sensing, imaging, and materials science, where fluorescence properties are critical (Zhang et al., 2008).

Storage Effects on Epoxy Resin Curing

Investigating the effects of storage on EMID's ability to initiate epoxy resin cure is crucial for understanding its stability and reactivity over time. Such studies are important for its practical applications in the polymer industry, ensuring the quality and consistency of resin-based products (Binks et al., 2018).

Electrodeposition and Dissolution in Energy Storage

EMID's role in the electrodeposition and dissolution of zinc ions is crucial for the development of efficient Zn-based secondary batteries. Its interaction with different zinc salts and its effect on zinc deposition morphology are key factors in enhancing the performance of energy storage devices (Simons et al., 2012).

Removal from Water Using Electro-Fenton Treatment

The removal of EMID from water through electro-Fenton treatment has been studied, providing insights into environmental remediation techniques. The effectiveness of this process in degrading EMID and reducing its ecotoxicity is crucial for addressing environmental concerns related to ionic liquid disposal (Bocos et al., 2016).

Vapor-Liquid Equilibria in Distillation Processes

EMID's role in the vapor-liquid equilibria of various systems is crucial for its application in extractive distillation processes. Understanding how it interacts with other compounds and affects the relative volatility and separation processes is essential for its use in chemical separations (Di et al., 2019).

Structural and Dynamical Studies

Investigations into the structure and dynamics of EMID provide foundational knowledge for its various applications. For instance, Raman spectroscopy and computational studies offer insights into its molecular structure and vibrational properties, essential for understanding its behavior in different environments (Yan, 2013).

Interaction with Graphene

The interaction of EMID with graphene has been explored using computational methods. This research is significant for understanding the potential applications of EMID in nanotechnology, particularly in the context of graphene-based materials and devices (Atilhan & Aparicio, 2017).

Ionic Liquids Based on Dicyanamide Anion

Studies on new families of salts, including EMID, highlight its low melting properties and stability, making it a candidate for applications where these properties are desirable. Its glass-forming ability and low viscosity at room temperature are particularly noteworthy (Macfarlane et al., 2002).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

cyanoiminomethylideneazanide;1-ethyl-3-methylimidazol-3-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N2.C2N3/c1-3-8-5-4-7(2)6-8;3-1-5-2-4/h4-6H,3H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKHFCTXNDRMIDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C[N+](=C1)C.C(=[N-])=NC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047964 | |

| Record name | 1H-Imidazolium, 3-ethyl-1-methyl-, salt with N-cyanocyanamide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-3-methylimidazolium dicyanamide | |

CAS RN |

370865-89-7 | |

| Record name | 1-Ethyl-3-methylimidazolium dicyanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=370865-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazolium, 3-ethyl-1-methyl-, salt with N-cyanocyanamide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0370865897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazolium, 3-ethyl-1-methyl-, salt with N-cyanocyanamide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Imidazolium, 3-ethyl-1-methyl-, salt with N-cyanocyanamide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethyl-1-methyl-1H-Imidazolium salt with N-cyanocyanamide (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.660 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

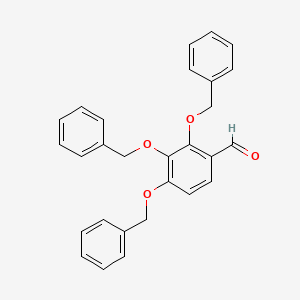

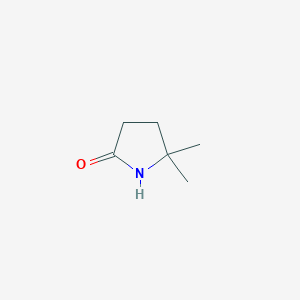

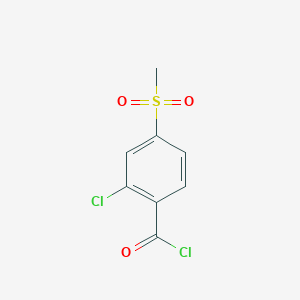

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2S)-2-[2-(trimethylsilyl)ethynyl]cyclopentan-1-ol](/img/structure/B1365605.png)

![4-{[3,3-Diethyl-4-oxoazetidinyl]oxy}benzoic acid](/img/structure/B1365616.png)

![2-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}-3-phenylpropanoic acid](/img/structure/B1365620.png)

![2-[(3-Nitro-2-pyridinyl)sulfanyl]-4-styrylpyrimidine](/img/structure/B1365644.png)